Conivaptan

Vasopressin Receptor Pharmacology GPCR Vaptan Selectivity Profiling

Conivaptan (YM-087) is the only approved intravenous dual V1A/V2 vasopressin receptor antagonist, making it an indispensable reference standard for pharmacological research. Unlike oral, V2-selective agents such as tolvaptan, conivaptan blocks both V1A (vascular) and V2 (renal) receptors. It is the sole vaptan suitable for intravenous protocols and serves as a validated CYP3A4 inhibitor positive control. Researchers investigating fluid homeostasis, neurocritical hyponatremia, or cardiovascular pathophysiology should select this compound to ensure experimental reproducibility and avoid confounding receptor-selectivity variables.

Molecular Formula C32H26N4O2
Molecular Weight 498.6 g/mol
CAS No. 210101-16-9
Cat. No. B1669423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConivaptan
CAS210101-16-9
Synonyms(1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-
(1,1'-biphenyl)-2-carboxamide, N-(4-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)phenyl)-, monohydrochloride
4''-((4,5-dihydro-2-methylimidazo(4,5-D)(1)benzazepin-6(1H)-yl)carbonyl)-2-biphenylcarboxanilide
conivaptan
conivaptan hydrochloride
Vaprisol
YM 087
YM087
Molecular FormulaC32H26N4O2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
InChIInChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)
InChIKeyIKENVDNFQMCRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble (0.15 mg/mL at 23 °C)
1.75e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Conivaptan 210101-16-9: Technical Profile for Scientific Procurement and Research Selection


Conivaptan (CAS 210101-16-9, also designated YM-087) is a non-peptide, dual arginine vasopressin (AVP) receptor antagonist that exhibits nanomolar affinity for both the V1A and V2 receptor subtypes. As the first and only approved intravenous dual V1A/V2 antagonist, it represents a unique pharmacologic tool within the vaptan class [1]. Unlike selective V2 receptor antagonists such as tolvaptan, lixivaptan, and satavaptan, conivaptan's simultaneous blockade of V1A and V2 receptors distinguishes its receptor interaction profile [2]. Conivaptan is approved for the short-term intravenous treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients [3]. This compound serves as a critical reference standard for vasopressin receptor pharmacology research and a benchmark for the development of novel dual-antagonist agents.

Why Generic Substitution of Conivaptan with Other Vaptans Fails: A Comparator-Driven Rationale


The vaptan class of vasopressin receptor antagonists is not interchangeable. Each agent exhibits a distinct receptor selectivity profile, pharmacokinetic signature, and clinical safety fingerprint that directly impacts experimental reproducibility and therapeutic outcome [1]. Conivaptan is the sole dual V1A/V2 antagonist available for intravenous administration, whereas tolvaptan, lixivaptan, satavaptan, and mozavaptan are oral, selective V2 antagonists [2]. This fundamental divergence in receptor occupancy and route of administration translates to quantifiable differences in efficacy, adverse event profiles, and drug-drug interaction liability. Substituting conivaptan with a V2-selective vaptan, or vice versa, in a research or clinical protocol alters the pharmacodynamic and pharmacokinetic variables under study, thereby compromising data validity. The following evidence guide details these quantifiable differentiators.

Conivaptan (210101-16-9) Product-Specific Quantitative Differentiation Evidence


Dual V1A/V2 Antagonism: Conivaptan's Unique 10:1 V1a:V2 Affinity Ratio Versus Oral V2-Selective Comparators

Conivaptan is the only vaptan that exhibits dual high-affinity antagonism at both V1A and V2 receptors, with a V1a:V2 affinity ratio of 10:1 [1]. In contrast, tolvaptan, lixivaptan, and satavaptan are selective V2 antagonists with substantially different affinity ratios: tolvaptan displays a V1a:V2 affinity ratio of 1:29, lixivaptan 1:100, and satavaptan 1:112 [1]. This fundamental divergence in receptor occupancy means conivaptan uniquely modulates both the vascular (V1A-mediated) and renal (V2-mediated) actions of vasopressin, a property not shared by any oral vaptan.

Vasopressin Receptor Pharmacology GPCR Vaptan Selectivity Profiling

Intravenous-Only Administration: Conivaptan's Distinct Route Differentiates It from All Oral V2-Selective Vaptans

Conivaptan is formulated exclusively for intravenous administration, whereas tolvaptan, lixivaptan, satavaptan, and mozavaptan are administered orally [1][2]. This difference is not merely a matter of convenience; it reflects conivaptan's specific physicochemical properties, extensive first-pass metabolism, and potent CYP3A4 inhibition, which collectively preclude oral dosing for chronic use [2]. The intravenous route enables precise, controlled delivery and rapid onset of action in hospitalized patients, a feature critical for neurocritical care and acute hyponatremia correction.

Parenteral Formulation Clinical Pharmacology Bioavailability

Prolonged Half-Life: Conivaptan's 31-78 Hour Terminal Half-Life Enables Sustained Pharmacodynamic Effect

Conivaptan possesses a markedly extended terminal half-life of 31-78 hours, which is substantially longer than that of oral V2-selective vaptans [1]. For comparison, tolvaptan has a half-life of 6-8 hours, lixivaptan 7-10 hours, and satavaptan 14-17 hours [1]. This pharmacokinetic distinction permits sustained V1A/V2 receptor blockade following intravenous administration and necessitates careful consideration of washout periods in crossover studies and drug interaction assessments.

Pharmacokinetics Drug Disposition Dosing Regimen

Potent CYP3A4 Inhibition: Conivaptan's Strong Inhibition of CYP3A4 Distinguishes It from Tolvaptan and Creates a Unique Drug-Drug Interaction Liability

Conivaptan is a potent inhibitor of CYP3A4, the primary cytochrome P450 isozyme responsible for its own metabolism and that of numerous co-administered drugs [1]. While tolvaptan is also metabolized by CYP3A4, its inhibitory effect on this enzyme is substantially weaker, resulting in clinically less relevant drug-drug interactions [2]. This strong CYP3A4 inhibition contributes to conivaptan's limited approval for short-term intravenous use and mandates careful management of concomitant medications [3]. In vitro, conivaptan demonstrates functional antagonism at human V1A and V2 receptors with IC50 values of 14.3 nM (V1A) and 1-10 nM (V2) [4].

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Clinical Safety Differentiation: Lower Incidence of Hypotension and Sodium Overcorrection with Conivaptan vs. Tolvaptan in Neurocritically Ill Patients

A multicenter retrospective cohort study directly compared the safety of conivaptan and tolvaptan in neurocritically ill patients with hyponatremia [1]. Hypotension occurred in 20% of patients receiving conivaptan compared to 52% of patients receiving tolvaptan [1]. Sodium overcorrection was observed in 0% of conivaptan-treated patients versus 19% of tolvaptan-treated patients [1]. Conversely, hypokalemia was noted in 40% of patients receiving conivaptan [1]. Another comparative study reported similar efficacy (≥4 mEq/L increase in 24h: 64.3% conivaptan vs. 70% tolvaptan, P=1.0) and overcorrection rates (7.1% vs. 15%, P=0.627) [2].

Neurocritical Care Hyponatremia Management Safety Outcomes

Conivaptan 210101-16-9: High-Value Research and Industrial Application Scenarios Based on Differential Evidence


Investigational Studies Requiring Dual V1A/V2 Receptor Blockade

Conivaptan is the definitive reference compound for experiments that demand simultaneous antagonism of both V1A and V2 vasopressin receptors. Its unique 10:1 V1a:V2 affinity ratio, as documented in comparative selectivity profiling [1], makes it indispensable for studies exploring the integrated roles of V1A (vascular) and V2 (renal) signaling in fluid homeostasis, blood pressure regulation, and cardiovascular pathophysiology. Selective V2 antagonists like tolvaptan (1:29 V1a:V2) or lixivaptan (1:100) cannot replicate this dual-receptor blockade and would confound experimental outcomes where V1A-mediated effects are relevant.

Preclinical and Clinical Studies Requiring Intravenous Vasopressin Antagonism

For research models or clinical protocols that necessitate intravenous administration—such as continuous infusion studies in anesthetized animals, ex vivo organ perfusion systems, or inpatient studies where oral dosing is not feasible—conivaptan is the sole vaptan option [2][3]. Its parenteral formulation enables precise dose titration and avoids the variability associated with oral absorption. Investigators seeking to establish a parenteral vasopressin antagonist comparator arm or develop novel intravenous formulations in this class must use conivaptan as the benchmark.

Drug-Drug Interaction Studies Focused on CYP3A4 Inhibition

Conivaptan serves as a potent, clinically validated CYP3A4 inhibitor in drug interaction research. Its strong inhibitory effect on CYP3A4, which distinguishes it from the weaker inhibition exhibited by tolvaptan [4], makes it a valuable tool for investigating the impact of CYP3A4-mediated metabolism on the pharmacokinetics of co-administered substrates [5]. Researchers studying CYP3A4-mediated drug interactions or evaluating the interaction potential of new chemical entities can employ conivaptan as a positive control inhibitor.

Neurocritical Care and Acute Hyponatremia Correction Models

In studies modeling acute hyponatremia correction in neurologically compromised populations, conivaptan's safety profile offers distinct advantages. Direct comparative evidence demonstrates lower rates of hypotension (20% vs. 52%) and sodium overcorrection (0% vs. 19%) with conivaptan versus tolvaptan in neurocritically ill patients [6]. Researchers investigating therapeutic strategies for cerebral edema, subarachnoid hemorrhage, or traumatic brain injury, where hemodynamic stability and controlled sodium correction are critical endpoints, should consider conivaptan as the preferred vaptan to mitigate confounding safety events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conivaptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.